molecular formula C8H3BrF3NS2 B15329116 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole

2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole

Cat. No.: B15329116
M. Wt: 314.1 g/mol
InChI Key: NMXFNWBZPMJADL-UHFFFAOYSA-N
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Description

2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole is an organic compound with the molecular formula C8H3BrF3NS. It is a derivative of benzo[d]thiazole, featuring a bromine atom at the 2-position and a trifluoromethylthio group at the 7-position.

Preparation Methods

The synthesis of 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole typically involves organic reactions using specific reagents and catalysts. One common method includes the reaction of 2-aminobenzothiazole with bromine and trifluoromethylthiolating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to penetrate biological membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar compounds to 2-Bromo-7-((trifluoromethyl)thio)benzo[d]thiazole include other benzo[d]thiazole derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.

Properties

Molecular Formula

C8H3BrF3NS2

Molecular Weight

314.1 g/mol

IUPAC Name

2-bromo-7-(trifluoromethylsulfanyl)-1,3-benzothiazole

InChI

InChI=1S/C8H3BrF3NS2/c9-7-13-4-2-1-3-5(6(4)14-7)15-8(10,11)12/h1-3H

InChI Key

NMXFNWBZPMJADL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)SC(=N2)Br

Origin of Product

United States

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